molecular formula C9H15NO3 B11906276 Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate CAS No. 20845-28-7

Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate

Cat. No.: B11906276
CAS No.: 20845-28-7
M. Wt: 185.22 g/mol
InChI Key: XWLVTUUNRKUWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate typically involves the reaction of piperidine derivatives with methyl acetate under specific conditions. One common method involves the Mannich reaction, where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate to form the piperidine derivative .

Industrial Production Methods: Industrial production of this compound often employs large-scale Mannich reactions, utilizing automated reactors to ensure consistent yields and purity. The reaction conditions are optimized to maintain the stability of the piperidine ring and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon as a catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Uniqueness: Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological properties compared to other piperidine derivatives.

Biological Activity

Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include:

  • Piperidine Ring : A six-membered ring containing nitrogen.
  • Oxo Group : Contributes to the compound's reactivity.
  • Ester Group : Impacts solubility and bioavailability.

The molecular formula is C9H15NO3C_9H_{15}NO_3, and its specific structural attributes allow it to interact with various biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and receptors within cellular pathways. Research indicates that the compound may act through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes related to metabolic pathways, which may lead to altered cellular functions.
  • Receptor Modulation : Interaction with various receptors may influence signaling pathways critical for cellular responses.

Further studies are required to elucidate the exact molecular targets and pathways involved in its action .

Comparative Studies

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-(2-oxopiperidin-3-yl)acetateC8H13NO3C_8H_{13}NO_3Similar piperidine structure but different oxo positioning
Methyl 2-(2-oxopiperidin-3-yl)propanoateC9H15NO3C_9H_{15}NO_3Propanoate group instead of acetate
Ethyl 2-(2-oxopiperidin-3-yl)acetateC9H15NO3C_9H_{15}NO_3Ethyl group affecting solubility

The distinct structural characteristics of this compound contribute to its unique reactivity and biological activity compared to these analogs .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Cytotoxicity Studies : Research has indicated that derivatives similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, one study demonstrated that certain derivatives showed enhanced cytotoxicity in breast cancer cell lines, indicating potential therapeutic applications .
  • Metabolic Pathway Engagement : In vitro studies have shown that treatment with similar compounds resulted in significant alterations in glycolytic metabolites, suggesting a mechanism where the compound may selectively target cancer cells with specific metabolic profiles .
  • In Vivo Efficacy : Animal models have provided evidence for the efficacy of these compounds in tumor regression, particularly in models with specific genetic deletions that make them susceptible to metabolic inhibitors .

Properties

CAS No.

20845-28-7

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate

InChI

InChI=1S/C9H15NO3/c1-10-7(6-9(12)13-2)4-3-5-8(10)11/h7H,3-6H2,1-2H3

InChI Key

XWLVTUUNRKUWGU-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCCC1=O)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.